molecular formula C14H12N2O6 B14919570 dimethyl 3'-hydroxy-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate

dimethyl 3'-hydroxy-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate

Cat. No.: B14919570
M. Wt: 304.25 g/mol
InChI Key: ATKHLCJVPDMSKP-UHFFFAOYSA-N
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Description

Dimethyl 3’-hydroxy-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C₁₄H₁₂N₂O₆. This compound is part of the bipyridine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and oxo groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3’-hydroxy-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate typically involves the reaction of appropriate bipyridine derivatives with dimethyl esters. One common method involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of dimethyl 3’-hydroxy-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize any by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3’-hydroxy-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to different bipyridine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of dimethyl 3’-hydroxy-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation reactions . Reduction reactions often use hydrogen gas or metal hydrides as reducing agents. Substitution reactions typically involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include various bipyridine derivatives with different functional groups. These derivatives have unique properties and applications in different fields.

Scientific Research Applications

Dimethyl 3’-hydroxy-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metals makes it valuable in various catalytic processes.

    Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with different biological molecules.

    Medicine: The compound has potential applications in drug development and medicinal chemistry. Its derivatives are being explored for their therapeutic properties.

    Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of dimethyl 3’-hydroxy-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The presence of hydroxyl and oxo groups in the compound’s structure allows it to interact with different enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Dimethyl 3’-hydroxy-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of dimethyl 3’-hydroxy-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate lies in its specific combination of functional groups and its ability to form stable complexes with metals, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

dimethyl 1-(3-hydroxypyridin-2-yl)-4-oxopyridine-3,5-dicarboxylate

InChI

InChI=1S/C14H12N2O6/c1-21-13(19)8-6-16(12-10(17)4-3-5-15-12)7-9(11(8)18)14(20)22-2/h3-7,17H,1-2H3

InChI Key

ATKHLCJVPDMSKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)C2=C(C=CC=N2)O

Origin of Product

United States

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